

Rupintrivir: A Peptidomimetic Inhibitor of Picornavirus 3C Protease

Author: BenchChem Technical Support Team. **Date:** December 2025

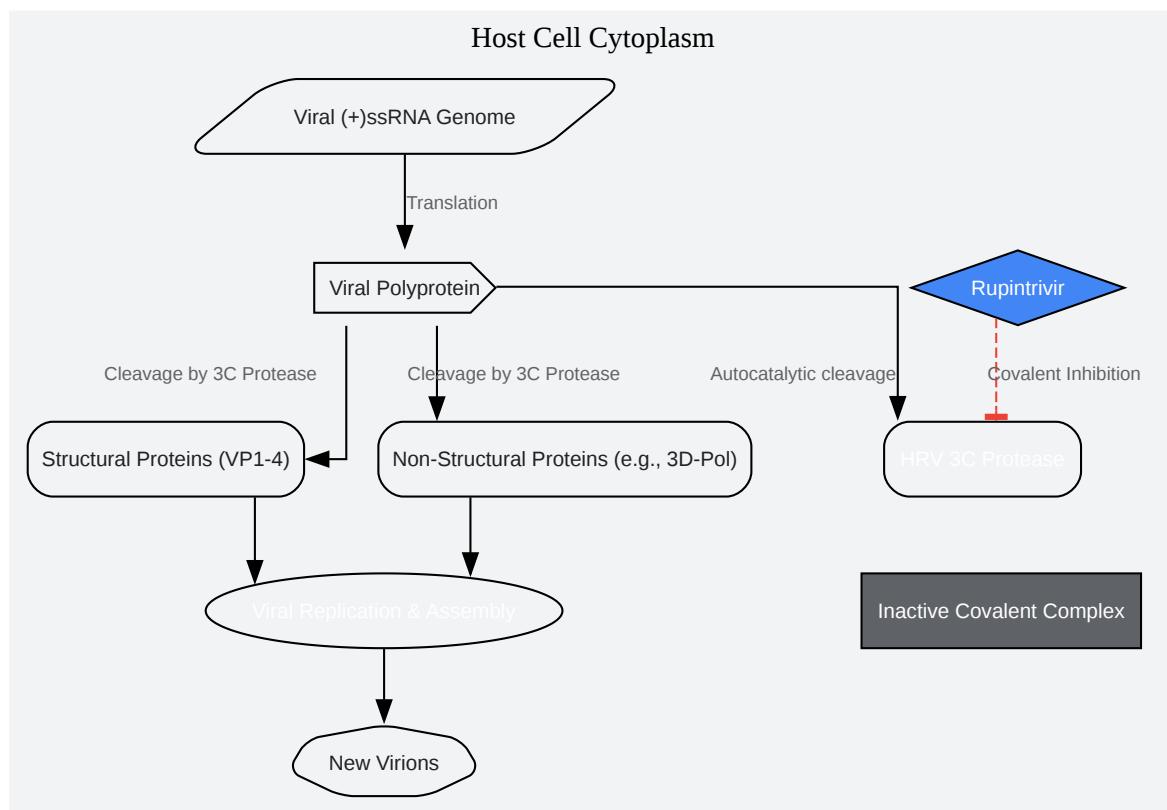
Compound of Interest

Compound Name: *Rupintrivir*
Cat. No.: B1680277

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction


Rupintrivir (formerly AG7088) is a synthetic, peptidomimetic antiviral agent designed as an irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs), the primary causative agent of the common cold.^{[1][2]} Developed by Agouron Pharmaceuticals (now a subsidiary of Pfizer), **rupintrivir** emerged from structure-based drug design methodologies.^[3] It targets a highly conserved cysteine residue within the active site of the 3C protease, an enzyme essential for viral replication.^[3] By forming a covalent bond with this residue, **rupintrivir** effectively blocks the proteolytic processing of the viral polyprotein, thereby halting the viral life cycle.^[3] This technical guide provides a comprehensive overview of **rupintrivir**, including its mechanism of action, in vitro antiviral activity, experimental protocols, and clinical development.

Mechanism of Action

Rupintrivir functions as a potent and specific inhibitor of the HRV 3C protease (3Cpro). The 3C protease is a cysteine protease that plays a critical role in the replication of picornaviruses by cleaving the viral polyprotein into mature structural and non-structural proteins.^[2] The inhibition of 3Cpro by **rupintrivir** is an irreversible process involving a Michael addition reaction. The electrophilic α,β -unsaturated ester of **rupintrivir** is attacked by the nucleophilic thiol of the active site cysteine residue (Cys147 in HRV-14), leading to the formation of a stable covalent adduct.^[4] This covalent modification permanently inactivates the enzyme, thereby preventing the processing of the viral polyprotein and subsequent viral replication.

The specificity of **rupintrivir** for the viral protease over host cell proteases is a key feature, contributing to its favorable safety profile in preclinical studies.[2] The substrate-binding pocket of the HRV 3C protease has a unique conformation that is exploited by the peptidomimetic structure of **rupintrivir**, leading to high-affinity binding and efficient inactivation.

Signaling Pathway of HRV 3C Protease and Inhibition by Rupintrivir

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Rupintrivir Action.

Data Presentation

In Vitro Antiviral Activity of Rupintrivir

The tables below summarize the in vitro antiviral activity of **rupintrivir** against a panel of human rhinoviruses and other picornaviruses. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

Human Rhinovirus Serotype	EC50 (μM)	Cell Line
HRV-14	0.013	H1-HeLa
HRV-16	0.018	H1-HeLa
HRV-39	0.025	H1-HeLa
Mean of 48 serotypes	0.023	H1-HeLa

Other Picornaviruses	EC50 (μM)	Cell Line
Coxsackievirus A21	0.01	MRC-5
Coxsackievirus B3	0.03	MRC-5
Echovirus 11	0.02	MRC-5
Enterovirus 71	~0.001	RD
Norovirus (Norwalk replicon)	0.3 ± 0.1	HG23
Murine Norovirus	13 ± 2	RAW 264.7

Experimental Protocols

Antiviral Cell Protection Assay (CPE Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to protect host cells from the cytopathic effect (CPE) induced by a virus.

Materials:

- H1-HeLa or other susceptible cell line
- Human Rhinovirus (HRV) stock of known titer
- **Rupintrivir** stock solution (in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- MTS reagent for cell viability assessment
- Plate reader

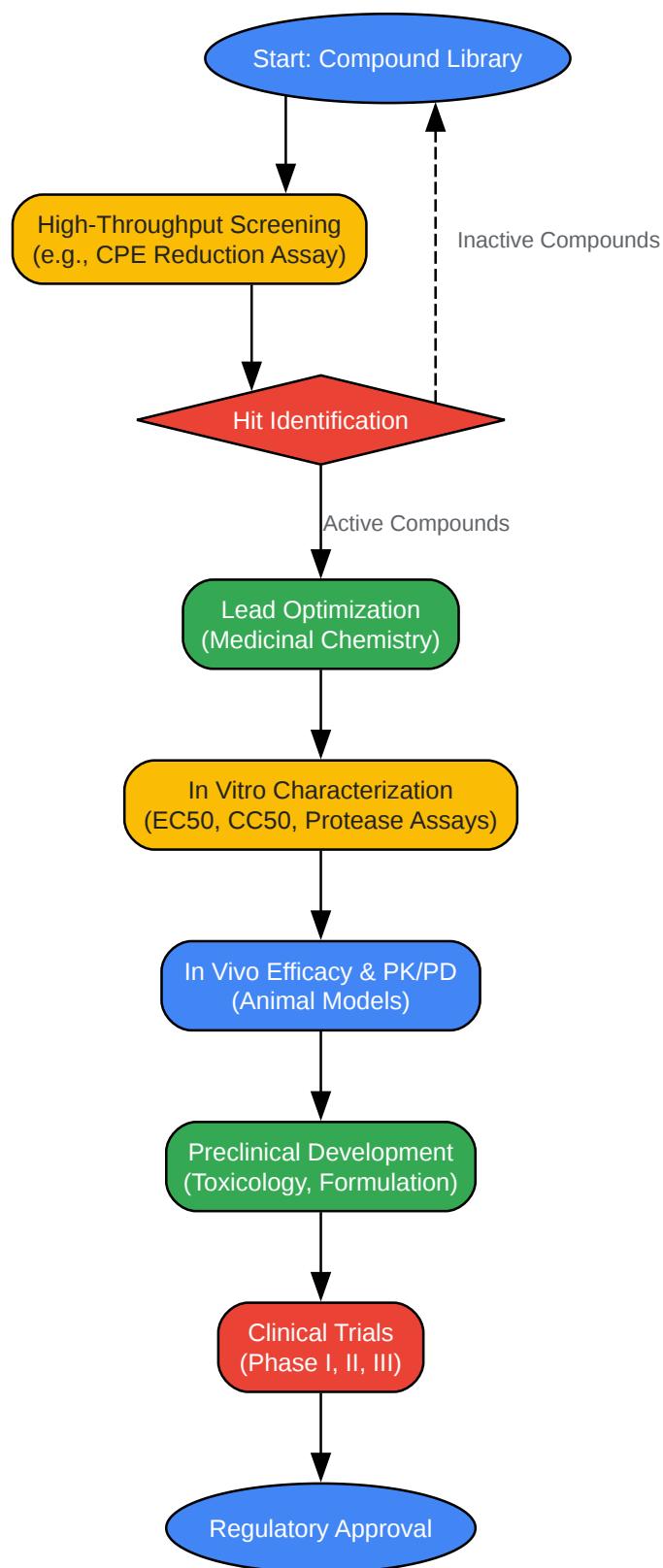
Procedure:

- Cell Seeding: Seed H1-HeLa cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2×10^4 cells/well). Incubate at 37°C in a 5% CO₂ atmosphere.
- Compound Dilution: Prepare serial dilutions of **rupintrivir** in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
- Infection and Treatment: After 24 hours, remove the growth medium from the cell monolayers. Add 100 µL of the diluted **rupintrivir** to the appropriate wells. Subsequently, add 100 µL of HRV suspension (at a multiplicity of infection, MOI, of 0.1) to all wells except for the uninfected control wells.
- Incubation: Incubate the plates at 34°C (optimal for HRV replication) in a 5% CO₂ atmosphere for 3-4 days, or until CPE is observed in at least 90% of the virus control wells.
- Viability Assessment: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The EC₅₀ value is calculated as the concentration of **rupintrivir** that results in a 50% reduction of the virus-induced CPE.

HRV 3C Protease Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HRV 3C protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:


- Recombinant HRV 3C protease
- FRET-based peptide substrate containing the 3C protease cleavage site flanked by a fluorophore and a quencher
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)
- **Rupintrivir** stock solution (in DMSO)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Reagent Preparation: Prepare solutions of HRV 3C protease and the FRET substrate in the assay buffer. Prepare serial dilutions of **rupintrivir** in the assay buffer.
- Assay Setup: In a 384-well plate, add the diluted **rupintrivir** or DMSO (vehicle control) to the appropriate wells.
- Enzyme Addition: Add the HRV 3C protease solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the FRET substrate by the protease separates the fluorophore and the quencher, resulting in an increase in fluorescence.

- Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal. The IC₅₀ value, the concentration of **rupintrivir** that inhibits the protease activity by 50%, is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Antiviral Drug Screening Workflow

[Click to download full resolution via product page](#)**Figure 2:** General Antiviral Drug Discovery Workflow.

Clinical Development

Rupintrivir underwent Phase I and Phase II clinical trials for the treatment of the common cold. [2][5] In a Phase II study involving experimentally induced rhinovirus infection in healthy volunteers, intranasal administration of **rupintrivir** was shown to be well-tolerated and resulted in a statistically significant reduction in viral load and severity of cold symptoms compared to placebo.[1] However, in subsequent larger-scale Phase II trials in patients with naturally acquired colds, **rupintrivir** failed to demonstrate a significant clinical benefit.[2] This lack of efficacy in a real-world setting led to the discontinuation of its clinical development for the treatment of the common cold.[5] Despite this, **rupintrivir** remains an important tool compound for studying picornavirus replication and a valuable lead for the development of other protease inhibitors.

Conclusion

Rupintrivir is a potent and specific peptidomimetic inhibitor of the HRV 3C protease. Its mechanism of action, involving the irreversible covalent modification of the enzyme's active site, has been well-characterized. Extensive in vitro studies have demonstrated its broad-spectrum activity against a wide range of rhinovirus serotypes and other picornaviruses. While clinical trials of **rupintrivir** for the common cold were ultimately unsuccessful, the knowledge gained from its development has been invaluable to the field of antiviral research. The detailed experimental protocols and data presented in this guide provide a valuable resource for scientists and researchers working on the development of novel antiviral therapeutics targeting viral proteases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phase II, randomized, double-blind, placebo-controlled studies of rupintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rupintrivir (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Rupintrivir: A Peptidomimetic Inhibitor of Picornavirus 3C Protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680277#rupintrivir-as-a-peptidomimetic-protease-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com